molecular formula C9H10F2N2O B2874745 5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine CAS No. 2197523-26-3

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine

Cat. No. B2874745
CAS RN: 2197523-26-3
M. Wt: 200.189
InChI Key: LNGVMBFRFORQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine, also known as 5F-FO-PY, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the class of pyridine derivatives and has a molecular formula of C9H7F2NO2.

Scientific Research Applications

Synthesis of Novel Compounds : The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, including the reaction with various amines, has demonstrated the potential for creating compounds with significant antimicrobial activity. This research suggests a pathway for developing new medications or materials with enhanced biological properties (Hacer Bayrak et al., 2009).

Radiopharmaceuticals for PET Imaging : A novel fluorine-18 prosthetic ligand has been developed, showcasing the ability to label proteins and peptides for positron emission tomography (PET) imaging. This work highlights the utility of fluorine-containing compounds in diagnostic imaging and the potential for tracking disease progressions or therapeutic outcomes in clinical settings (P. Carberry et al., 2011).

Ionic Liquids and Material Science : The synthesis of fluorous ionic liquids introduces a new class of materials with high fluorophilicity, which could be pivotal in developing novel solvent systems or materials with unique properties, such as enhanced stability or specific interaction capabilities (M. Honda et al., 2017).

Kinase Inhibitors for Cancer Therapy : Research into the synthesis of 2,4-disubstituted-5-fluoropyrimidines opens new avenues for creating kinase inhibitors, which are crucial in cancer therapy. The process demonstrates the potential for developing targeted treatments with improved efficacy and specificity (H. Wada et al., 2012).

Energetic Materials : Studies on fluoropolymers as potent oxidizers for metal-based pyrolant designs shed light on creating energetic materials with optimized output. This research could lead to advancements in materials science, particularly in the development of more efficient and safer energetic compounds (Hannah A. Miller et al., 2013).

Selective C-H Fluorination : A method for the mild and convenient fluorination of carbon sites adjacent to nitrogen in pyridines and related nitrogen-bearing arenes offers a safer alternative to traditional fluorination methods. This technique could significantly impact pharmaceuticals, agrochemicals, and materials science by facilitating the production of fluorinated compounds (P. Fier & J. Hartwig, 2013).

properties

IUPAC Name

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-6-1-2-9(12-3-6)13-8-5-14-4-7(8)11/h1-3,7-8H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGVMBFRFORQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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